N-(1H-benzimidazol-2-ylmethyl)acetamide
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Overview
Description
“N-(1H-benzimidazol-2-ylmethyl)acetamide” is a chemical compound with the molecular formula C10H11N3O . It is a derivative of benzimidazole, a class of heterocyclic aromatic compounds .
Synthesis Analysis
The synthesis of benzimidazole derivatives, including “this compound”, has been explored in various studies . For instance, one study synthesized a new series of benzimidazole derivatives, N-((1H-benzimidazol-2-yl)methyl)-2-substituted-3H-benzimidazol-5-amine, by the reaction of substituted 5-aminobenzimidazol derivatives with 2-chloromethyl benzimidazole .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzimidazole ring attached to an acetamide group . The molecular weight of the compound is 189.21 .Scientific Research Applications
Antibacterial and Antimicrobial Properties
- N-substituted phenyl acetamide benzimidazole derivatives, including a compound similar to N-(1H-benzimidazol-2-ylmethyl)acetamide, have shown significant potent antibacterial activity, particularly against Methicillin-Resistant Staphylococcus aureus (MRSA) (Chaudhari et al., 2020).
- Benzimidazole derivatives have demonstrated antibacterial activity against various bacteria, including Gram-positive and Gram-negative strains, as well as antifungal activity against organisms like Aspergillus fumigatus and Candida albicans (Devi, Shahnaz, & Prasad, 2022).
Corrosion Inhibition
- Benzimidazole derivatives are effective as corrosion inhibitors for carbon steel in acidic environments, displaying properties such as high inhibition efficiency and adherence to the Langmuir adsorption isotherm (Rouifi et al., 2020).
Antioxidant Applications
- Certain benzimidazole derivatives have been studied as antioxidants for base stock oils, indicating potential applications in industrial lubricants and protective coatings (Basta et al., 2017).
Anthelmintic Activity
- Novel benzimidazole-1-acetamide derivatives have shown potential as anthelmintic agents, effective against earthworms, which could indicate usefulness in controlling parasitic worm infections (Sawant & Kawade, 2011).
Anticancer Potential
- Some benzimidazole derivatives have been evaluated for their anticancer properties, with certain compounds showing activity against breast cancer cell lines (Salahuddin et al., 2014).
Other Applications
- Benzimidazole derivatives have also been studied for their anti-inflammatory properties, with several compounds showing promising results in models like rat-paw edema (Bhor & Sable, 2022).
- Additional research has explored the synthesis and characterization of benzimidazole derivatives for various potential applications, including as antimicrobial, anti-asthmatic, and anti-diabetic agents (Vaidya et al., 2007).
Future Directions
Properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-7(14)11-6-10-12-8-4-2-3-5-9(8)13-10/h2-5H,6H2,1H3,(H,11,14)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DESDFJIWDHLISD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=NC2=CC=CC=C2N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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